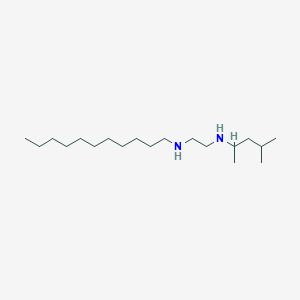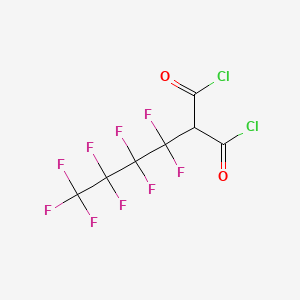
(Nonafluorobutyl)propanedioyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Nonafluorobutyl)propanedioyl dichloride is a chemical compound with the molecular formula C₇HCl₂F₉O₂. It is classified as a perfluoroalkyl substance (PFAS) and is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is used in various industrial applications due to its ability to form strong bonds with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Nonafluorobutyl)propanedioyl dichloride typically involves the reaction of nonafluorobutyl alcohol with propanedioyl dichloride in the presence of a catalyst. The reaction is carried out under controlled conditions, usually at low temperatures to prevent decomposition of the reactants. The process involves the following steps:
Preparation of Nonafluorobutyl Alcohol: Nonafluorobutyl alcohol is synthesized through the fluorination of butanol.
Reaction with Propanedioyl Dichloride: The nonafluorobutyl alcohol is then reacted with propanedioyl dichloride in the presence of a catalyst such as triethylamine. The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction conditions. The process is optimized to maximize yield and minimize by-products. The use of advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Nonafluorobutyl)propanedioyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form nonafluorobutyl propanedioic acid.
Reduction: The compound can be reduced to form nonafluorobutyl propanediol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO).
Hydrolysis: Water or aqueous solutions of acids or bases are used as reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of this compound.
Hydrolysis: The major product is nonafluorobutyl propanedioic acid.
Reduction: The major product is nonafluorobutyl propanediol.
Scientific Research Applications
(Nonafluorobutyl)propanedioyl dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: It is used in the production of high-performance materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (Nonafluorobutyl)propanedioyl dichloride involves its ability to form strong covalent bonds with other molecules. This property is due to the presence of highly electronegative fluorine atoms, which create a strong dipole moment. The compound can interact with various molecular targets, including enzymes and receptors, by forming stable complexes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Malonyl Chloride:
Succinyl Chloride: Another related compound, succinyl chloride, has a similar structure but with a different alkyl chain length.
Uniqueness
(Nonafluorobutyl)propanedioyl dichloride is unique due to its fluorinated alkyl group, which imparts high thermal stability and resistance to chemical reactions. This makes it particularly valuable in applications requiring durable and stable materials.
Properties
CAS No. |
502768-31-2 |
|---|---|
Molecular Formula |
C7HCl2F9O2 |
Molecular Weight |
358.97 g/mol |
IUPAC Name |
2-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)propanedioyl dichloride |
InChI |
InChI=1S/C7HCl2F9O2/c8-2(19)1(3(9)20)4(10,11)5(12,13)6(14,15)7(16,17)18/h1H |
InChI Key |
ANVAGPFOAQBILV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)Cl)(C(=O)Cl)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Chlorothiophene-2-sulfonyl)-5-[2-(piperidin-1-yl)ethoxy]-1H-indole](/img/structure/B14228532.png)
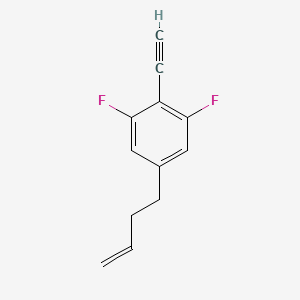
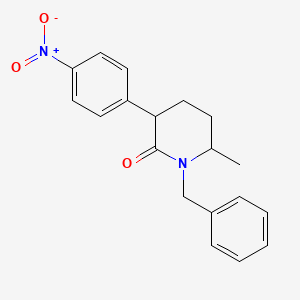
![2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride](/img/structure/B14228550.png)
![tert-Butyl [(2R)-2-phenylpropyl]carbamate](/img/structure/B14228551.png)

![N-[2-(2-bromopyridin-4-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B14228557.png)
![Pyridine, 2-[1-(2-furanylmethyl)-2-(2-phenylethyl)-1H-imidazol-4-yl]-](/img/structure/B14228559.png)

![N-[2-(1,2-Dicarboxyethoxy)ethyl]-3-hydroxy-L-aspartic acid](/img/structure/B14228569.png)
![7-[([1,1'-Biphenyl]-4-yl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14228572.png)
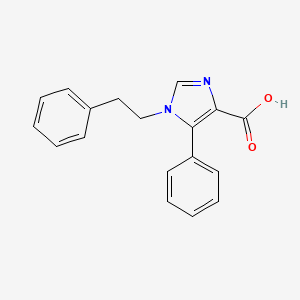
![L-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14228581.png)
